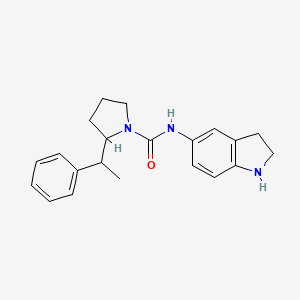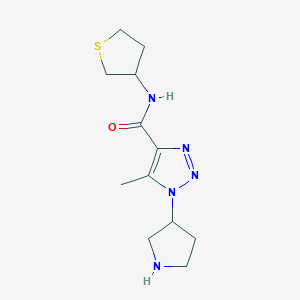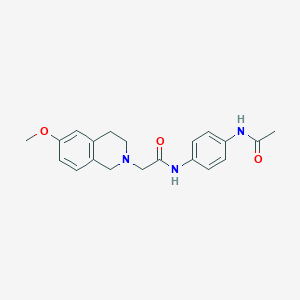
N-(4-acetamidophenyl)-2-(6-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-acetamidophenyl)-2-(6-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)acetamide, also known as AMN082, is a selective agonist for the metabotropic glutamate receptor subtype 7 (mGluR7). This compound has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
作用機序
N-(4-acetamidophenyl)-2-(6-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)acetamide acts as a selective agonist for mGluR7, which is a G protein-coupled receptor that is primarily expressed in the central nervous system. Activation of mGluR7 by N-(4-acetamidophenyl)-2-(6-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)acetamide leads to the inhibition of neurotransmitter release, including glutamate and GABA, and the modulation of synaptic plasticity.
Biochemical and Physiological Effects:
N-(4-acetamidophenyl)-2-(6-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)acetamide has been shown to have several biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of synaptic plasticity, and the reduction of neuroinflammation. Additionally, N-(4-acetamidophenyl)-2-(6-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)acetamide has been shown to have neuroprotective effects in various models of neurological and psychiatric disorders.
実験室実験の利点と制限
One advantage of using N-(4-acetamidophenyl)-2-(6-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)acetamide in lab experiments is its selectivity for mGluR7, which allows for the specific modulation of this receptor. Additionally, N-(4-acetamidophenyl)-2-(6-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)acetamide has been extensively studied, and its mechanism of action and physiological effects are well understood. However, one limitation of using N-(4-acetamidophenyl)-2-(6-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)acetamide is its potential off-target effects, which may complicate the interpretation of results.
将来の方向性
There are several future directions for the study of N-(4-acetamidophenyl)-2-(6-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)acetamide, including the investigation of its potential therapeutic applications in various neurological and psychiatric disorders. Additionally, further research is needed to better understand the effects of N-(4-acetamidophenyl)-2-(6-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)acetamide on neurotransmitter release and synaptic plasticity. Finally, the development of more selective and potent agonists for mGluR7 may lead to the development of more effective treatments for neurological and psychiatric disorders.
合成法
The synthesis of N-(4-acetamidophenyl)-2-(6-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)acetamide involves several steps, including the reaction of 4-acetamidophenylboronic acid with 2-bromo-6-methoxy-3,4-dihydro-1H-isoquinoline, followed by the coupling of the resulting intermediate with chloroacetic acid. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
科学的研究の応用
N-(4-acetamidophenyl)-2-(6-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)acetamide has been widely used in scientific research to study the role of mGluR7 in various neurological and psychiatric disorders. For example, studies have shown that activation of mGluR7 by N-(4-acetamidophenyl)-2-(6-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)acetamide can reduce anxiety-like behaviors in animal models of anxiety disorders. Additionally, N-(4-acetamidophenyl)-2-(6-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)acetamide has been shown to have neuroprotective effects in models of Parkinson's disease and traumatic brain injury.
特性
IUPAC Name |
N-(4-acetamidophenyl)-2-(6-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3/c1-14(24)21-17-4-6-18(7-5-17)22-20(25)13-23-10-9-15-11-19(26-2)8-3-16(15)12-23/h3-8,11H,9-10,12-13H2,1-2H3,(H,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZLJRWSSLZLFRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CN2CCC3=C(C2)C=CC(=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetamidophenyl)-2-(6-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[[1-(3-phenylpropylsulfonyl)piperidin-2-yl]methyl]methanesulfonamide](/img/structure/B7435928.png)
![ethyl 3-[[3-(3-chloro-4-fluorophenyl)-5-oxo-1,2,4-oxadiazol-4-yl]methyl]-5-methyl-1H-pyrazole-4-carboxylate](/img/structure/B7435934.png)
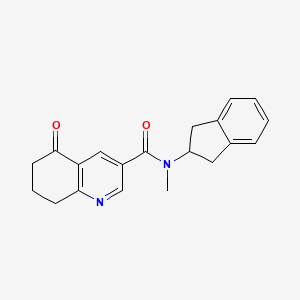
![[2-(2-Fluoroethyl)-1,2,4-triazol-3-yl]methyl 5-amino-1-benzylpyrazole-4-carboxylate](/img/structure/B7435976.png)
![1-[4-(difluoromethoxy)phenyl]-N-(1-pyridin-2-ylpropan-2-yl)piperidin-4-amine](/img/structure/B7435981.png)
![1-[(5-Ethyl-3-methyl-1,2-oxazol-4-yl)methyl]-3-[5-(furan-2-yl)-2-methylpyrazol-3-yl]urea](/img/structure/B7435982.png)
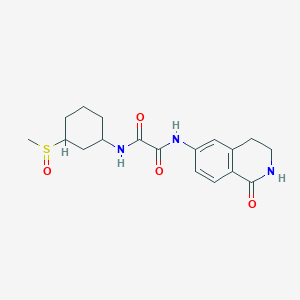
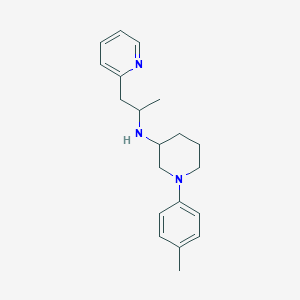
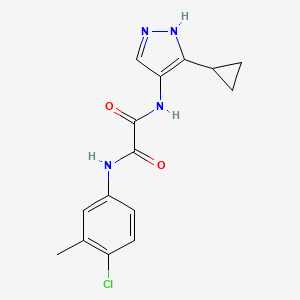
![methyl N-[4-[[2-oxo-2-(2-oxo-1,3,4,4a,5,7,8,8a-octahydro-1,6-naphthyridin-6-yl)acetyl]amino]phenyl]carbamate](/img/structure/B7436015.png)
![2-(1,3-benzodioxol-5-yl)-N-[diethyl(oxo)-lambda6-sulfanylidene]-1,3-thiazole-5-carboxamide](/img/structure/B7436017.png)
![N-[diethyl(oxo)-lambda6-sulfanylidene]-5-methyl-1-quinolin-6-yltriazole-4-carboxamide](/img/structure/B7436027.png)
